molecular formula C14H21ClN2O2 B6273486 tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride CAS No. 2749277-60-7

tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride

Cat. No.: B6273486
CAS No.: 2749277-60-7
M. Wt: 284.8
InChI Key:
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Description

tert-Butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride: is a chemical compound with the molecular formula C14H21O2N2Cl. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Hydrogenation: The quinoline is then hydrogenated to form 1,2,3,4-tetrahydroquinoline.

    Carbamate Formation: The tetrahydroquinoline is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate.

    Hydrochloride Salt Formation: Finally, the carbamate is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to further reduce the quinoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the carbamate group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon catalyst, mild temperatures.

    Substitution: Alkyl halides, bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Further reduced tetrahydroquinoline derivatives.

    Substitution: N-alkylated carbamates.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its structure allows it to mimic certain natural compounds, making it useful in the study of enzyme mechanisms and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a lead compound in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale synthesis and manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The tetrahydroquinoline ring can interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(1,2,3,4-tetrahydroquinolin-3-yl)carbamate
  • tert-Butyl N-(1,2,3,4-tetrahydroquinolin-6-yl)carbamate
  • tert-Butyl N-(1,2,3,4-tetrahydroquinolin-8-yl)carbamate

Uniqueness

tert-Butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which influences its reactivity and binding properties. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a distinct candidate for various applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

2749277-60-7

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.8

Purity

95

Origin of Product

United States

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